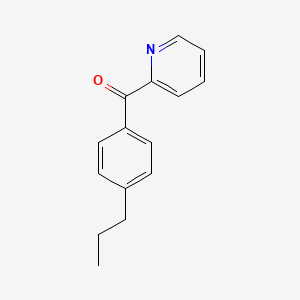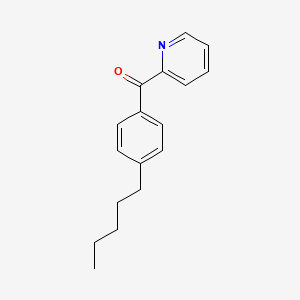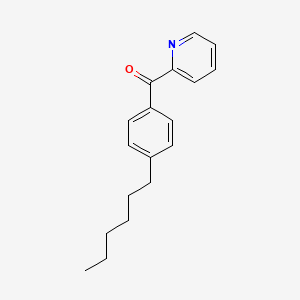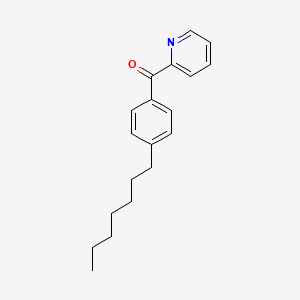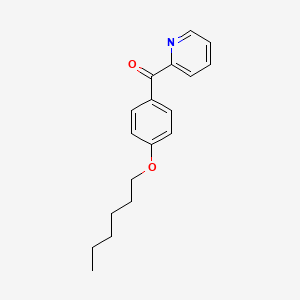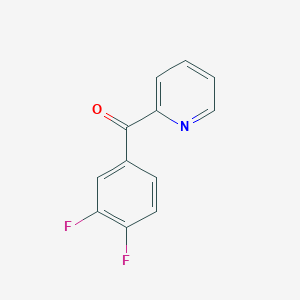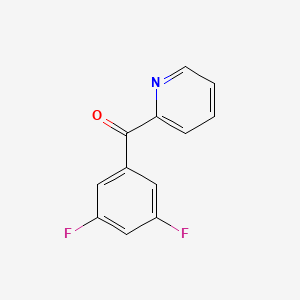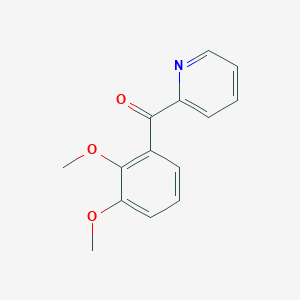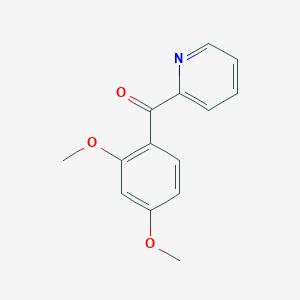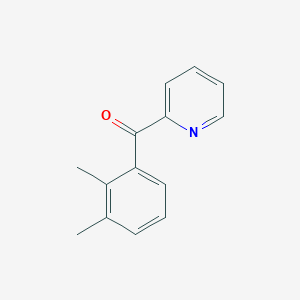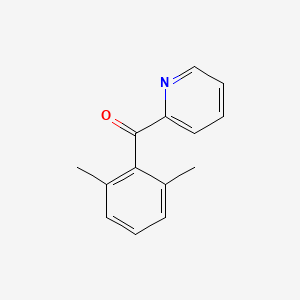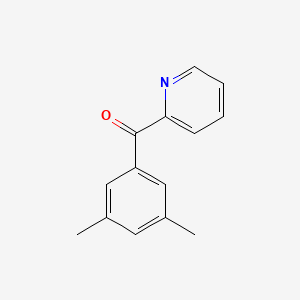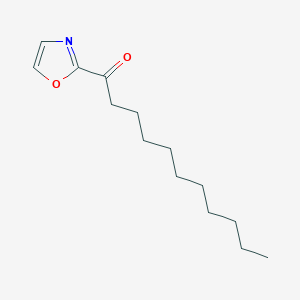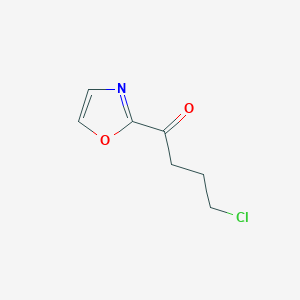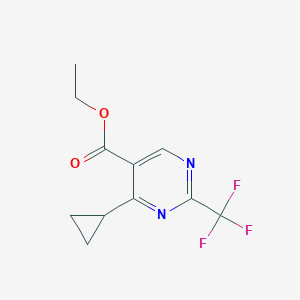
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CETP) is an important compound in the field of organic chemistry. It is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to lab experiments. CETP has a wide range of properties, which makes it a useful tool for scientists.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester involves the reaction of cyclopropylamine with trifluoroacetic anhydride to form 4-cyclopropyl-2-trifluoromethylpyrimidine. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester.
Starting Materials
Cyclopropylamine, Trifluoroacetic anhydride, Ethyl chloroformate
Reaction
Step 1: Cyclopropylamine is reacted with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine to form 4-cyclopropyl-2-trifluoromethylpyrimidine., Step 2: 4-cyclopropyl-2-trifluoromethylpyrimidine is then reacted with ethyl chloroformate in the presence of a base such as sodium carbonate to form 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester., Step 3: The final product is purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not fully understood. However, it is believed that the cyclopropyl group of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is responsible for its reactivity. The cyclopropyl group is capable of forming multiple bonds with other molecules, which allows 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester to interact with a variety of substrates. In addition, the trifluoromethyl group is believed to increase the reactivity of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester by increasing its polarity.
Efectos Bioquímicos Y Fisiológicos
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is relatively inexpensive and non-toxic. However, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. It could be used in the development of new materials, such as polymers and nanomaterials. In addition, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used to study the structure and reactivity of transition metal complexes, as well as to study the mechanism of action of enzymes. Finally, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Propiedades
IUPAC Name |
ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-9(17)7-5-15-10(11(12,13)14)16-8(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVTQRVSPFCJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

